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molecular formula C10H15BN2O4 B1291620 (2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid CAS No. 863753-35-9

(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid

Cat. No. B1291620
M. Wt: 238.05 g/mol
InChI Key: QOAIOWWKQBFCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879849B2

Procedure details

Under a nitrogen atmosphere, a solution of tert-butyl N-(2-pyridyl)carbamate (15.71 g, 80.9 mmol) and N,N,N′N′-tetramethylethylenediamine (TMEDA, 25.3 g, 218 mmol) in THF (400 mL) was cooled to −78° C. n-Butyllithium (81 mL of a 2.5 M solution in hexanes) was added dropwise over a period of 20 minutes. The solution was stirred for ten minutes, and then the addition funnel was rinsed with additional THF (20 mL). The solution was warmed to −6° C., stirred for two hours, and cooled again to −78° C. Triisopropyl borate (57.7 g, 307 mmol) was added over a period of ten minutes. The resulting solution was warmed to 0° C. and then poured into saturated aqueous ammonium chloride (500 mL). A yellow solid formed and was stirred with diethyl ether (300 mL), isolated by filtration, washed with diethyl ether and water, and air-dried overnight to provide 2-tert-butoxycarbonylamino-3-pyridylboronic acid as a yellow solid.
Quantity
15.71 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N,N′N′-tetramethylethylenediamine
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
57.7 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH:7][C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11].C([Li])CCC.[B:20](OC(C)C)([O:25]C(C)C)[O:21]C(C)C.[Cl-].[NH4+]>C1COCC1.C(OCC)C>[C:10]([O:9][C:8]([NH:7][C:2]1[C:3]([B:20]([OH:25])[OH:21])=[CH:4][CH:5]=[CH:6][N:1]=1)=[O:14])([CH3:11])([CH3:13])[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
15.71 g
Type
reactant
Smiles
N1=C(C=CC=C1)NC(OC(C)(C)C)=O
Name
N,N,N′N′-tetramethylethylenediamine
Quantity
25.3 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Two
Name
Quantity
57.7 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-6 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for ten minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over a period of 20 minutes
Duration
20 min
WASH
Type
WASH
Details
the addition funnel was rinsed with additional THF (20 mL)
STIRRING
Type
STIRRING
Details
stirred for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled again to −78° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was warmed to 0° C.
CUSTOM
Type
CUSTOM
Details
A yellow solid formed
CUSTOM
Type
CUSTOM
Details
isolated by filtration
WASH
Type
WASH
Details
washed with diethyl ether and water
CUSTOM
Type
CUSTOM
Details
air-dried overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=NC=CC=C1B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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